molecular formula C8H20BrN3S B12739102 N'-Ethylamidinothiocholine CAS No. 51384-91-9

N'-Ethylamidinothiocholine

Cat. No.: B12739102
CAS No.: 51384-91-9
M. Wt: 270.24 g/mol
InChI Key: RRSPOVJJVYGEJC-VRTOBVRTSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Epithiopropyl methacrylate can be synthesized from glycidyl methacrylate on a multi-gram scale. The process involves the reaction of glycidyl methacrylate with a thiol compound under specific conditions .

Industrial Production Methods: In industrial settings, the preparation of 2,3-epithiopropyl methacrylate typically involves controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) and atom transfer radical polymerization (ATRP). These methods ensure a controlled process with a linear increase in molecular weight and a decrease in polydispersity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Epithiopropyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted methacrylate derivatives .

Mechanism of Action

The mechanism by which 2,3-epithiopropyl methacrylate exerts its effects involves the interaction of its reactive centers with various molecular targets. The episulfide group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The methacrylate group can participate in radical polymerization, forming crosslinked networks that enhance the compound’s adhesive properties .

Comparison with Similar Compounds

2,3-Epithiopropyl methacrylate is unique due to its dual reactive centers, which allow it to undergo both episulfide ring opening and radical polymerization. Similar compounds include:

Properties

CAS No.

51384-91-9

Molecular Formula

C8H20BrN3S

Molecular Weight

270.24 g/mol

IUPAC Name

2-[(E)-(ethylhydrazinylidene)methyl]sulfanylethyl-trimethylazanium;bromide

InChI

InChI=1S/C8H20N3S.BrH/c1-5-9-10-8-12-7-6-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/b10-8+;

InChI Key

RRSPOVJJVYGEJC-VRTOBVRTSA-M

Isomeric SMILES

CCN/N=C/SCC[N+](C)(C)C.[Br-]

Canonical SMILES

CCNN=CSCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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